molecular formula C7H7NO4 B1602767 5-Amino-2,4-dihydroxybenzoic acid CAS No. 69938-56-3

5-Amino-2,4-dihydroxybenzoic acid

Cat. No. B1602767
CAS RN: 69938-56-3
M. Wt: 169.13 g/mol
InChI Key: WCDMNZRFRZYKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dihydroxybenzoic acid is a chemical compound with the CAS Number: 69938-56-3 and a molecular weight of 169.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

1. As a Marker of Oxidative Stress

5-Amino-2,4-dihydroxybenzoic acid (5-aminosalicylic acid) has been used in research as a potential specific probe for in vivo oxidative stress. Kumarathasan et al. (2001) investigated the hydroxylation of 5-aminosalicylic acid in vitro and in vivo, finding its utility in assessing reactive oxygen species formation. This research demonstrated the potential of 5-aminosalicylic acid in tracking oxidative stress in biological systems (Kumarathasan et al., 2001).

2. In Gastrointestinal Disease Research

Józefczuk and Woźniewicz (2011) explored the use of 5-aminosalicylic acid in the therapy of microscopic colitis in children. Their study focused on understanding the effectiveness of this compound in gastrointestinal diseases, although no significant improvement was found following its use in therapy for the disease. This research contributes to the understanding of gastrointestinal treatment methods (Józefczuk & Woźniewicz, 2011).

3. In Photodynamic Therapy and Fluorescent Diagnosis

Anderson et al. (2010) investigated the transport of the photodynamic therapy agent 5-Aminolevulinic acid in the small intestine. They explored the relationship between 5-Aminolevulinic acid and similar compounds such as 5-aminosalicylic acid, providing insights into the oral bioavailability and absorption in tumor tissues. This research has implications for the development of more effective treatments in photodynamic therapy and fluorescent diagnosis (Anderson et al., 2010).

4. As a Component in Antibiotic Synthesis

Ghisalba and Nüesch (1981) identified 3-Amino-5-hydroxybenzoic acid as a direct precursor of the seven-carbon amino starter-unit for the biosynthesis of ansamycins in Nocardia mediterranei. Their research provides valuable insights into the biosynthesis of different types of ansamycins, highlighting the role of 5-aminosalicylic acid derivatives in antibiotic production (Ghisalba & Nüesch, 1981).

5. In Peptide Chemistry as a Protecting Group

Pless (1976) explored the use of 5-aminosalicylic acid derivatives as protecting groups in peptide chemistry. Their research demonstrated the stability of these compounds in acidic media and their utility in protecting amines, amino acids, alcohols, thiols, and carboxylic acids. This application is particularly relevant in the synthesis of complex peptides (Pless, 1976).

Safety And Hazards

The safety data sheet for 5-Amino-2,4-dihydroxybenzoic acid indicates that it should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

While specific future directions for 5-Amino-2,4-dihydroxybenzoic acid are not available, research on hydroxybenzoic acids and their derivatives is ongoing due to their potential health benefits . They are being studied for their antioxidant, anti-inflammatory, and other beneficial properties .

properties

IUPAC Name

5-amino-2,4-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDMNZRFRZYKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593295
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dihydroxybenzoic acid

CAS RN

69938-56-3
Record name 5-Amino-2,4-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2,4-dihydroxybenzoic acid
Reactant of Route 2
5-Amino-2,4-dihydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-Amino-2,4-dihydroxybenzoic acid
Reactant of Route 4
5-Amino-2,4-dihydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-Amino-2,4-dihydroxybenzoic acid
Reactant of Route 6
5-Amino-2,4-dihydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.